(3E)-3-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-({1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE: is a complex organic compound characterized by its unique structure, which includes an indole core and a chlorinated phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the indole core. The chlorinated phenoxyethyl group is then introduced through a series of reactions, including halogenation and etherification. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
(3E)-3-({1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares a chlorinated aromatic structure but differs in its overall molecular framework.
Heparinoid Compounds: Similar in their complex structure and potential biological activities.
2,2’-Bipyridyl: Another complex organic compound used in various chemical applications.
Uniqueness
(3E)-3-({1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE: stands out due to its unique combination of an indole core and a chlorinated phenoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H21ClN2O2 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
(3E)-3-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C26H21ClN2O2/c1-17-14-19(10-11-23(17)27)31-13-12-29-16-18(20-6-3-5-9-25(20)29)15-22-21-7-2-4-8-24(21)28-26(22)30/h2-11,14-16H,12-13H2,1H3,(H,28,30)/b22-15+ |
InChI Key |
JBRGMNYWOMHUDW-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5NC4=O)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5NC4=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.